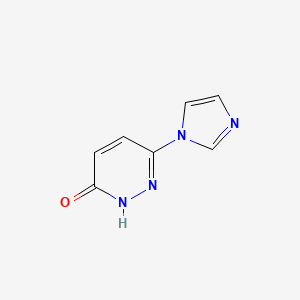

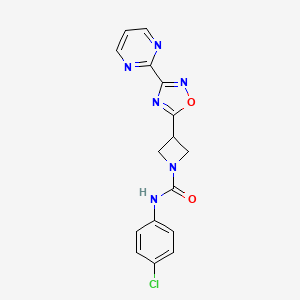

![molecular formula C21H20N4O2S B2540982 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1795303-30-8](/img/structure/B2540982.png)

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide" is a complex molecule that appears to be related to a family of compounds involving furan and benzothiazole moieties. The papers provided do not directly discuss this compound but offer insights into similar structures and their synthesis, which can be useful for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting with the formation of a carboxamide by coupling an amine with furan-2-carbonyl chloride in propan-2-ol. This intermediate is then converted into a thioamide using excess P2S5 in anhydrous conditions, typically toluene or pyridine. The thioamide is subsequently oxidized using potassium ferricyanide in an alkaline medium, a process known as the Jakobson procedure, to form the benzothiazole core structure . Although the exact synthesis of the compound is not detailed, it likely follows a similar pathway with modifications to incorporate the cyclopropyl and pyrazolyl groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring, often with additional substituents on the furan and benzothiazole rings. The papers describe the electrophilic substitution reactions that these compounds can undergo, such as nitration, bromination, formylation, and acylation, which typically occur at specific positions on the furan ring . The presence of the pyrazolyl group in the compound of interest suggests additional complexity and potential reactivity due to the nitrogen atoms in the pyrazole ring.

Chemical Reactions Analysis

The compounds similar to the one are reactive towards electrophilic substitution, which suggests that the target compound may also undergo similar reactions. The substituents on the furan ring, such as nitro, bromo, or acyl groups, are introduced through these reactions, which can significantly alter the chemical behavior and properties of the molecule . The reactivity of the pyrazole and cyclopropyl groups would also need to be considered, as they could influence the overall reactivity of the compound.

Physical and Chemical Properties Analysis

While the papers do not provide specific physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds. Benzothiazole derivatives are often crystalline solids with defined melting points, and their solubility can vary depending on the nature of the substituents . The presence of the furan and pyrazole rings is likely to affect the compound's polarity, solubility, and stability. The compound's reactivity towards electrophilic substitution suggests it may be sensitive to the presence of electrophiles and could be used in further synthetic applications.

Scientific Research Applications

Antimicrobial and Anticancer Activities

The compound's derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Specifically, derivatives of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles have shown promising results against various microorganisms (bacteria and fungi) and cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The synthetic routes for these compounds have been optimized, highlighting their potential as therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Synthesis and Transformations

Another study focused on the synthesis and transformations of similar compounds, emphasizing their structural modifications and potential applications. For instance, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through a series of chemical reactions demonstrates the versatility of these compounds for further chemical modifications, potentially enhancing their biological activity (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has identified a novel class of promising antibacterial agents. These compounds, particularly against Staphylococcus aureus and Bacillus subtilis, have shown significant antibacterial activity at non-cytotoxic concentrations, indicating their potential for therapeutic applications (Palkar et al., 2017).

Antitumor Agents

Benzothiazole derivatives, based on their structural backbone, have been designed and synthesized with an eye towards antitumor activity. One such derivative exhibited an excellent in vivo inhibitory effect on tumor growth, underscoring the potential of these compounds in cancer therapy (Yoshida et al., 2005).

properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-24-18(14-8-9-14)11-15(23-24)12-25(13-16-5-4-10-27-16)21(26)20-22-17-6-2-3-7-19(17)28-20/h2-7,10-11,14H,8-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOUBFOLWBACMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

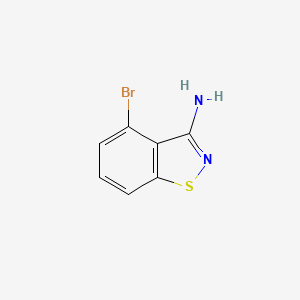

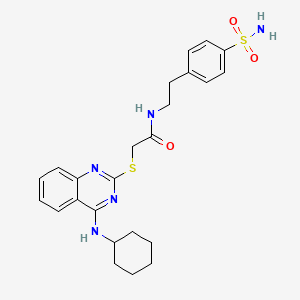

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)

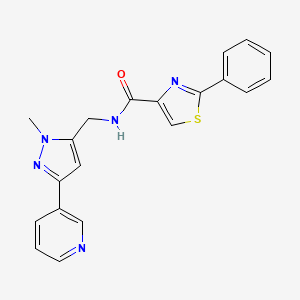

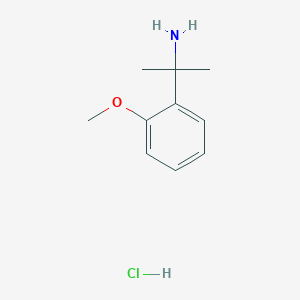

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)

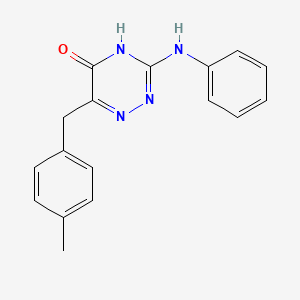

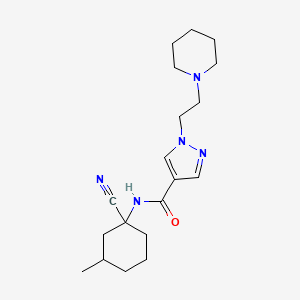

![4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2540920.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540921.png)

![1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2540922.png)